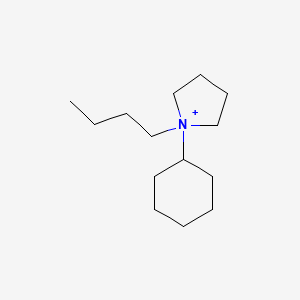

1-Butyl-1-cyclohexylpyrrolidin-1-ium

Description

Evolution and Significance of Quaternary Ammonium (B1175870) Salts as Advanced Chemical Entities

Quaternary ammonium salts (QAS), also known as quats, are a class of chemical compounds that have undergone significant evolution since their initial development. First highlighted for their biocidal properties in 1916, their structure and efficacy were notably improved in 1935 by attaching a long-chain alkyl group to the quaternary nitrogen atom. chemimpex.com This led to the creation of first-generation QAS like alkyl dimethyl benzyl ammonium chloride (ADBAC).

Over the decades, subsequent generations of QAS have been developed, each offering improvements in biocidal activity, detergency, and reduced toxicity. nih.gov For instance, the third generation, introduced in 1955, combined first and second-generation compounds to enhance their properties. The fourth generation, developed in 1965, featured twin or dual-chain quats like didecyl dimethyl ammonium chloride (DDAC), which showed superior efficacy, especially in the presence of organic matter or hard water. nih.gov The most recent generations represent even more advanced formulations, providing broader spectrums of activity and improved environmental and safety profiles. nih.gov

The significance of QAS is rooted in their versatile amphiphilic properties, stemming from a positively charged nitrogen "head" and a lipophilic "tail". chemicalbook.com This structure allows them to function as cationic surfactants, phase-transfer catalysts, fabric softeners, and, notably, as disinfectants with a broad spectrum of activity against bacteria, fungi, and viruses. chemicalbook.comnih.gov Their mechanism of antimicrobial action involves the disruption of the microbial cell membrane, leading to cell death. chemimpex.comnih.gov This effectiveness has made them a cornerstone in disinfection protocols for healthcare, food safety, and public health. nih.govnih.gov

Distinctive Features and Research Trajectories of Pyrrolidinium (B1226570) Cations

Within the vast family of QAS, pyrrolidinium-based cations have emerged as a particularly promising subclass, especially in the field of ionic liquids (ILs). Ionic liquids are salts that are liquid at low temperatures (typically below 100°C), and they possess a unique combination of properties including low volatility, high thermal stability, high ionic conductivity, and a wide electrochemical window.

Pyrrolidinium-based ILs are noted for their exceptional thermal and electrochemical stability, often surpassing that of other common IL cations like imidazolium. researchgate.netkoreascience.kr This stability makes them highly suitable for demanding applications, particularly in energy storage. A significant research trajectory for pyrrolidinium cations is their use as electrolytes in next-generation lithium-based batteries. researchgate.netkoreascience.krsigmaaldrich.com Their compatibility with various electrode materials and their ability to be "tuned" by combining the cation with different anions allow for the design of electrolytes for specific applications. researchgate.netsigmaaldrich.com For example, 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide is recognized for its high lithium ionic conductivity at room temperature. researchgate.net

Beyond batteries, research has explored their utility as corrosion inhibitors for metals in acidic environments, where the length of the alkyl chains on the cation can be tailored to enhance performance. researchgate.net They also serve as versatile solvents and catalysts in organic synthesis, in some cases improving reaction rates and stereoselectivity compared to conventional organic solvents. sigmaaldrich.com The ongoing research trajectory focuses on synthesizing new pyrrolidinium-based ILs and polymeric ILs to create mechanically and electrochemically stable materials for advanced applications like all-solid-state lithium batteries. sigmaaldrich.com

Positioning of 1-Butyl-1-cyclohexylpyrrolidin-1-ium within the Landscape of Functional Ionic Compounds

While extensive research exists for pyrrolidinium cations with simple alkyl chains (e.g., methyl, propyl, butyl), the specific compound This compound represents a more structurally complex cation. This compound combines a linear butyl group with a cyclic cyclohexyl group attached to the nitrogen atom of the pyrrolidinium ring.

The synthesis of such a quaternary ammonium cation would typically follow the Menshutkin reaction, a classic SN2 reaction where a tertiary amine reacts with an alkyl halide. chemicalbook.com In this case, the likely precursors would be 1-cyclohexylpyrrolidine (B1197750) and a butyl halide (e.g., 1-bromobutane). The incorporation of a cyclohexyl ring, in addition to the butyl chain, is expected to influence the physicochemical properties of the resulting ionic liquid. The bulky and rigid nature of the cyclohexyl group can affect the packing of the ions in the liquid state, which in turn influences properties such as melting point, viscosity, and density.

Compared to its well-studied analogue, 1-butyl-1-methylpyrrolidinium, the substitution of the small methyl group with a much larger cyclohexyl group would likely increase the cation's size and steric hindrance. This modification can impact the electrochemical stability and ionic conductivity, key parameters for its potential use in electrochemical devices. While specific experimental data for this compound is not widely available in published literature, its structure places it within the broader research effort to create "task-specific" ionic liquids, where the properties are finely tuned for particular applications by systematically modifying the structure of the cation and anion. Its unique combination of linear and cyclic alkyl substituents makes it an interesting candidate for studies in areas where ion size, shape, and hydrophobicity are critical, such as in specialized electrochemical systems or extraction processes.

Properties

CAS No. |

439227-71-1 |

|---|---|

Molecular Formula |

C14H28N+ |

Molecular Weight |

210.38 g/mol |

IUPAC Name |

1-butyl-1-cyclohexylpyrrolidin-1-ium |

InChI |

InChI=1S/C14H28N/c1-2-3-11-15(12-7-8-13-15)14-9-5-4-6-10-14/h14H,2-13H2,1H3/q+1 |

InChI Key |

PEVAYRJPYOOVGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+]1(CCCC1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 1 Butyl 1 Cyclohexylpyrrolidin 1 Ium

Quaternization Reactions of 1-Cyclohexylpyrrolidine (B1197750) with Butyl Halides

The most direct and common method for the synthesis of 1-Butyl-1-cyclohexylpyrrolidin-1-ium is the quaternization of 1-cyclohexylpyrrolidine with a suitable butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. This reaction involves the formation of a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium (B1175870) cation and a halide anion.

A representative reaction scheme is as follows:

Scheme 1: Synthesis of this compound Bromide

(C₆H₁₁)N(C₄H₈) + CH₃(CH₂)₃Br → [(C₆H₁₁)N(C₄H₈)(CH₂)₃CH₃]⁺Br⁻

1-Cyclohexylpyrrolidine 1-Bromobutane this compound Bromide

This method is favored for its straightforwardness and the ready availability of the starting materials. The reaction is typically carried out by mixing the tertiary amine with the alkyl halide, often in the presence of a solvent, and heating the mixture to facilitate the reaction.

Mechanistic Considerations of the N-Alkylation Process

The quaternization of 1-cyclohexylpyrrolidine with a butyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the 1-cyclohexylpyrrolidine acts as a nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom of the butyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide ion as a leaving group.

The reaction rate is dependent on the concentration of both the amine and the alkyl halide. Steric hindrance around the nitrogen atom of the amine and the electrophilic carbon of the alkyl halide can significantly impact the reaction rate. However, for a primary alkyl halide like 1-bromobutane, steric hindrance is generally low, favoring the SN2 pathway. The choice of the halide also plays a role, with the reactivity generally following the order I > Br > Cl, as iodide is a better leaving group than bromide, which is in turn better than chloride.

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants.

| Parameter | Condition | Effect on Yield and Selectivity |

| Solvent | Aprotic polar solvents (e.g., acetonitrile, DMF) | Solvates the transition state, accelerating the SN2 reaction. |

| Non-polar solvents (e.g., toluene, hexane) | Slower reaction rates, but can facilitate product precipitation. | |

| Solvent-free | Can lead to high yields but may require higher temperatures. | |

| Temperature | Elevated temperatures (e.g., 50-100 °C) | Increases reaction rate, but may lead to side reactions if too high. |

| Reactant Ratio | Slight excess of alkyl halide | Can drive the reaction to completion, but may require removal post-reaction. |

| Reaction Time | Varies (several hours to days) | Monitored by techniques like TLC or NMR to determine completion. |

Microwave irradiation has also been employed to accelerate N-alkylation reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. semanticscholar.org

Alternative Synthetic Pathways to this compound Precursors

An alternative to the use of alkyl halides is the employment of dialkyl sulfates or, more recently, dimethyl carbonate as alkylating agents. The reaction of 1-cyclohexylpyrrolidine with dimethyl carbonate, for instance, can yield the corresponding methylcarbonate (B8334205) salt. This approach is considered a "greener" alternative as it avoids the use of halogenated compounds and the formation of inorganic salt byproducts. The resulting methylcarbonate salt can then be subjected to anion exchange to obtain the desired this compound salt with a different anion.

Scalable Synthesis and Purification Strategies for High-Purity Material

For the production of high-purity this compound on a larger scale, careful consideration of the synthesis and purification strategy is crucial. cleanenergywiki.orgresearchgate.net Industrial-scale synthesis often favors solvent-free conditions or the use of recoverable solvents to minimize waste.

Purification of the resulting ionic liquid is a critical step to remove unreacted starting materials and any side products. Common purification techniques for pyrrolidinium-based ionic liquids include:

Washing: The crude product can be washed with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) to remove unreacted starting materials.

Activated Carbon Treatment: Treatment with activated charcoal can effectively remove colored impurities. researchgate.netproquest.com This is often performed by stirring the ionic liquid with charcoal in a suitable solvent, followed by filtration.

Alumina (B75360) Treatment: Passing the ionic liquid through a column of activated alumina can remove both colored and polar impurities.

Drying under Vacuum: As ionic liquids can be hygroscopic, a final drying step under high vacuum at an elevated temperature is essential to remove any residual water and volatile solvents. cleanenergywiki.org

The purity of the final product can be assessed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and Karl Fischer titration to determine the water content.

Enantioselective Synthesis Approaches for Chiral Analogs (if applicable)

The this compound cation itself is achiral. However, the development of chiral analogues of pyrrolidinium (B1226570) ionic liquids is an active area of research, as these compounds can be used as chiral solvents or catalysts in asymmetric synthesis.

While a direct enantioselective synthesis of the title compound is not applicable due to its achiral nature, chiral analogues can be synthesized by starting with a chiral precursor. For example, if the pyrrolidine (B122466) ring or the cyclohexyl group contains a stereocenter, the resulting quaternary ammonium salt will be chiral.

The synthesis of such chiral pyrrolidinium salts would follow similar quaternization methodologies. The key is the availability of the enantiomerically pure tertiary amine precursor. The quaternization step itself typically does not affect the existing stereocenters in the molecule.

Advanced Spectroscopic and Structural Characterization of 1 Butyl 1 Cyclohexylpyrrolidin 1 Ium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For a molecule like 1-Butyl-1-cyclohexylpyrrolidin-1-ium, which possesses considerable conformational flexibility, a suite of NMR experiments is required for a complete analysis.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for mapping the connectivity within the molecule.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons within the butyl chain, the cyclohexyl ring, and the pyrrolidinium (B1226570) ring, confirming the integrity of these structural units.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is the primary method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly valuable for conformational analysis. osti.gov It can reveal the preferred spatial arrangement of the butyl and cyclohexyl substituents relative to each other and to the pyrrolidinium ring. For example, NOE correlations between protons of the cyclohexyl ring and the butyl chain would indicate a folded conformation.

A representative assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar N-alkyl-N-cycloalkylpyrrolidinium salts.

| Position | 13C δ (ppm) | 1H δ (ppm) | Key HMBC Correlations (1H → 13C) | Key NOESY Correlations (1H ↔ 1H) |

|---|---|---|---|---|

| Pyrrolidinium-C2/C5 | 65.1 | 3.65 (m) | C3/C4, C-Butyl-1', C-Cyclohexyl-1'' | H-C3/C4, H-C-Butyl-1', H-C-Cyclohexyl-1'' |

| Pyrrolidinium-C3/C4 | 22.5 | 2.20 (m) | C2/C5 | H-C2/C5 |

| Butyl-C1' | 60.3 | 3.45 (m) | C2/C5, C2' | H-C2/C5, H-C2' |

| Butyl-C2' | 26.0 | 1.75 (m) | C1', C3' | H-C1', H-C3' |

| Butyl-C3' | 20.1 | 1.40 (m) | C2', C4' | H-C2', H-C4' |

| Butyl-C4' | 13.8 | 0.95 (t) | C3' | H-C3' |

| Cyclohexyl-C1'' | 70.2 | 3.30 (tt) | C2/C5, C2''/C6'' | H-C2/C5, H-C2''/C6'' (ax), H-C3''/C5'' (ax) |

| Cyclohexyl-C2''/C6'' | 30.5 | 1.90 (m, eq), 1.60 (m, ax) | C1'', C3''/C5'' | H-C1'', H-C3''/C5'' |

| Cyclohexyl-C3''/C5'' | 25.2 | 1.70 (m, eq), 1.30 (m, ax) | C2''/C6'', C4'' | H-C2''/C6'', H-C4'' |

| Cyclohexyl-C4'' | 25.9 | 1.50 (m) | C3''/C5'' | H-C3''/C5'' |

Quaternary ammonium (B1175870) salts with bulky substituents can exhibit restricted rotation around C-N bonds, and cyclic components like cyclohexane (B81311) undergo ring inversion. nih.govmdpi.com These dynamic processes, or fluxionalities, can be studied using variable-temperature NMR. nih.gov As the temperature is lowered, the rate of these processes decreases. If the rate becomes slow enough on the NMR timescale, separate signals for the non-equivalent nuclei in each conformation can be observed. The temperature at which these separate signals merge into a single averaged signal is known as the coalescence temperature (Tc).

For this compound, key dynamic processes include:

Cyclohexyl Ring Inversion: The chair-to-chair interconversion of the cyclohexyl ring would lead to the exchange of axial and equatorial protons. At low temperatures, this process would be slow, resulting in distinct signals for axial and equatorial protons.

Rotation around the N-Cyclohexyl Bond: Rotation around the C1''-N bond may also be hindered due to steric interactions with the butyl group and the pyrrolidinium ring.

Rotation around the N-Butyl Bond: Similarly, rotation around the C1'-N bond could be restricted.

From the coalescence temperature and the frequency difference (Δν) between the exchanging signals, the free energy of activation (ΔG‡) for the rotational or inversional barrier can be calculated. nih.gov

| Dynamic Process | Observed Protons | Hypothetical Tc (K) | Δν (Hz) | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Cyclohexyl Ring Inversion | C2''/C6'' (ax/eq) | 230 | 150 | 10.8 |

| N-Cyclohexyl Bond Rotation | Pyrrolidinium C2/C5 | 215 | 80 | 10.3 |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, which define the exact conformation of the molecule in the crystal lattice. mdpi.com For ionic compounds, SCXRD also elucidates the crystal packing and the nature of the interactions between the cation and its counter-ion, which can include hydrogen bonding and electrostatic interactions that define the supramolecular architecture. researchgate.netmdpi.com

For this compound, an SCXRD analysis would be expected to show the pyrrolidinium ring in an envelope or twisted conformation and the cyclohexyl ring in a stable chair conformation. The relative orientation of the butyl and cyclohexyl groups would be fixed, providing a static picture that can be compared with the dynamic information obtained from NMR.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C14H28N+ |

| Formula Weight | 210.38 g/mol (cation only) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a, b, c (Å) | 10.5, 15.2, 9.8 |

| α, β, γ (°) | 90, 105.3, 90 |

| Volume (Å3) | 1515 |

| Z (molecules/unit cell) | 4 |

| N-C(pyrrolidinium) (Å) | 1.52 |

| N-C(butyl) (Å) | 1.53 |

| N-C(cyclohexyl) (Å) | 1.54 |

| C(butyl)-N-C(cyclohexyl) Angle (°) | 112.5 |

Advanced Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a key technique for confirming the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization is the method of choice for ionic compounds like quaternary ammonium salts, as it gently transfers the pre-existing ions from solution into the gas phase without causing significant fragmentation. asianpubs.org The resulting mass spectrum is typically simple, showing an intense peak corresponding to the intact cation. High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high precision, allowing for the confirmation of the elemental composition.

| Ion Species | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M]+ | [C14H28N]+ | 210.2216 | 210.2218 |

In tandem mass spectrometry, the molecular ion ([M]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting pattern of fragments is highly characteristic of the molecule's structure. libretexts.org For quaternary ammonium cations, fragmentation often occurs via charge-remote or charge-driven pathways. researchgate.net

Plausible fragmentation pathways for this compound include:

Loss of Butene: A common pathway for butyl-substituted ammonium ions is the elimination of butene (C₄H₈) via a Hofmann-type elimination, resulting in a protonated cyclohexylpyrrolidine. asianpubs.org

Loss of Cyclohexene (B86901): Similarly, elimination of cyclohexene (C₆H₁₀) would yield protonated butylpyrrolidine.

Pyrrolidine (B122466) Ring Opening: Cleavage of the pyrrolidinium ring, often initiated by the loss of an ethylene (B1197577) molecule (C₂H₄), is a characteristic fragmentation for this heterocyclic system. nih.gov

Loss of Alkyl Radicals: Cleavage of C-C bonds in the butyl or cyclohexyl chains can lead to the loss of various alkyl radicals.

| Precursor Ion m/z | Fragment Ion m/z | Neutral Loss | Proposed Fragment Structure/Pathway |

|---|---|---|---|

| 210.2 | 154.2 | C4H8 (56.0) | Loss of butene from butyl group |

| 210.2 | 128.1 | C6H10 (82.1) | Loss of cyclohexene from cyclohexyl group |

| 210.2 | 182.2 | C2H4 (28.0) | Loss of ethene from pyrrolidinium ring |

| 210.2 | 126.1 | C6H12 (84.1) | Loss of cyclohexane molecule |

| 210.2 | 84.1 | C8H16N (126.1) | Cyclohexyl cation (C6H11+) fragment |

| 210.2 | 70.1 | C10H20 (140.1) | Pyrrolidinium fragment after ring opening |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

In the absence of direct experimental or theoretical spectra for this compound, a predictive discussion based on the known vibrational modes of its constituent parts—the pyrrolidinium ring, the butyl group, and the cyclohexyl group—can provide a foundational understanding of its expected spectroscopic features. Such an analysis is fundamental for interpreting future experimental data.

Expected Vibrational Modes and Functional Group Identification

The infrared and Raman spectra of the this compound cation are expected to be rich and complex, with distinct regions corresponding to the vibrations of the different structural components. The primary vibrational modes can be categorized as follows:

C-H Stretching Vibrations: The high-frequency region of the spectra (typically 2800-3000 cm⁻¹) will be dominated by the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl and cyclohexyl substituents, as well as the CH₂ groups of the pyrrolidinium ring. The symmetric and asymmetric stretching modes of these groups are expected to result in a series of overlapping bands.

C-H Bending Vibrations: The region between approximately 1300 cm⁻¹ and 1500 cm⁻¹ is characteristic of C-H bending (scissoring and deformation) vibrations of the CH₂ and CH₃ groups. These bands are often sensitive to the local environment and conformational changes.

Pyrrolidinium Ring Vibrations: The pyrrolidinium ring itself will exhibit a series of characteristic vibrations, including ring stretching, puckering, and twisting modes. These are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are crucial for confirming the integrity of the cationic core.

C-N Stretching Vibrations: The stretching vibrations of the C-N bonds within the pyrrolidinium ring and the bonds connecting the butyl and cyclohexyl groups to the nitrogen atom are expected to appear in the 1000-1200 cm⁻¹ range.

Skeletal Vibrations: The lower frequency region of the spectra will contain complex vibrations involving the entire molecular skeleton, including C-C stretching and deformation modes of the butyl and cyclohexyl chains, as well as torsional modes.

Conformational Insights from Vibrational Spectroscopy

Both the butyl and cyclohexyl groups, as well as the pyrrolidinium ring, can exist in different conformational states. These conformational isomers, or conformers, are expected to have distinct vibrational signatures, which can be probed using IR and Raman spectroscopy.

Butyl Chain Conformations: The butyl group can exist in different conformations due to rotation around its C-C single bonds, leading to trans and gauche conformers. These different spatial arrangements will influence the vibrational frequencies of the CH₂ and CH₃ groups, potentially leading to the appearance of new bands or shifts in existing ones upon changes in temperature or physical state.

Cyclohexyl Ring Conformations: The cyclohexyl ring predominantly adopts a chair conformation. However, other conformers like the boat and twist-boat are also possible, albeit at higher energies. Vibrational spectroscopy can be a sensitive tool to detect the presence of different ring conformers, as their symmetries and vibrational modes will differ.

Pyrrolidinium Ring Pucker: The five-membered pyrrolidinium ring is not planar and can adopt different puckered conformations, such as the envelope and twist forms. The energy barrier for interconversion between these conformers is typically low. The specific puckering of the ring can be influenced by the nature and orientation of the substituents on the nitrogen atom, and this will be reflected in the ring's vibrational modes.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for predicting the vibrational spectra of different conformers. nih.gov By comparing theoretically calculated spectra for various stable conformers with experimental IR and Raman data, it is possible to identify the predominant conformations present in a sample and to understand how factors like temperature and the nature of the counter-ion influence the conformational equilibrium.

Data Tables of Expected Vibrational Frequencies

While specific experimental data for this compound is unavailable, the following tables provide a generalized and predictive overview of the expected frequency ranges for the key vibrational modes based on data from similar pyrrolidinium-based ionic liquids and the characteristic vibrations of butyl and cyclohexyl groups. These tables are intended to serve as a guide for the future assignment of experimental spectra.

Table 1: Predicted Infrared (IR) Active Vibrational Modes for this compound Cation

| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group/Component |

|---|---|---|

| 2950 - 3000 | ν_as(CH₃), ν_as(CH₂) | Butyl, Cyclohexyl, Pyrrolidinium |

| 2850 - 2900 | ν_s(CH₃), ν_s(CH₂) | Butyl, Cyclohexyl, Pyrrolidinium |

| 1440 - 1480 | δ(CH₂) scissoring | Butyl, Cyclohexyl, Pyrrolidinium |

| 1370 - 1390 | δ_s(CH₃) umbrella | Butyl |

| 1000 - 1200 | ν(C-N), ν(C-C) | Pyrrolidinium, Butyl, Cyclohexyl |

Table 2: Predicted Raman Active Vibrational Modes for this compound Cation

| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group/Component |

|---|---|---|

| 2900 - 2950 | ν_s(CH₂), ν_s(CH₃) | Butyl, Cyclohexyl, Pyrrolidinium |

| 2840 - 2880 | ν_s(CH₂) | Butyl, Cyclohexyl, Pyrrolidinium |

| 1440 - 1460 | δ(CH₂) scissoring | Butyl, Cyclohexyl, Pyrrolidinium |

| 1200 - 1300 | CH₂ twisting | Butyl, Cyclohexyl, Pyrrolidinium |

| 800 - 900 | Ring breathing, ν(C-C) | Pyrrolidinium, Cyclohexyl |

Future experimental and computational studies are essential to populate these tables with precise data for this compound, which will, in turn, enable a more profound understanding of its structure-property relationships.

Computational and Theoretical Investigations into 1 Butyl 1 Cyclohexylpyrrolidin 1 Ium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. It is a common approach for predicting the properties of ionic liquid cations.

Before calculating properties, the most stable three-dimensional structure of the cation must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule like 1-Butyl-1-cyclohexylpyrrolidin-1-ium, with its rotatable butyl and cyclohexyl groups, multiple stable conformations (conformers) can exist.

These calculations are performed for the cation in an isolated state (in a vacuum) to understand its intrinsic properties and in a solvated state to simulate its structure in a liquid environment. Solvation is often modeled using implicit solvent models (like the Polarizable Continuum Model, PCM), which represent the solvent as a continuous medium with a defined dielectric constant. This approach provides insight into how the surrounding medium affects the cation's preferred shape.

Table 1: Illustrative Conformational Data for Pyrrolidinium (B1226570) Cations (Based on [Pyr14] Studies) This table illustrates the type of data generated from conformational analysis. Specific values for this compound would require dedicated calculations.

| Conformer Type | Pyrrolidinium Ring Geometry | Alkyl Chain Orientation | Relative Energy (Illustrative) |

|---|---|---|---|

| Global Minimum | Equatorial-Envelope | Trans | 0 kJ/mol |

| Local Minimum 1 | Twisted | Gauche | ~3-5 kJ/mol |

| Local Minimum 2 | Axial-Envelope | Trans | > 5 kJ/mol |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher EHOMO indicates a greater tendency to donate electrons.

LUMO: The innermost orbital that is empty of electrons. The energy of the LUMO (ELUMO) relates to the molecule's ability to accept electrons (its electrophilicity). A lower ELUMO suggests a greater tendency to accept electrons.

The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.uaresearchgate.net For ionic liquids, a wide HOMO-LUMO gap is indicative of a broad electrochemical stability window, which is a desirable property for applications in devices like batteries. dntb.gov.uamdpi.com In pyrrolidinium cations, the HOMO is typically localized on the pyrrolidinium ring, while the LUMO may extend along the alkyl side chains. researchgate.net

From EHOMO and ELUMO, various reactivity indices can be calculated, such as:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron configuration.

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

After geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes correspond to specific molecular motions, such as C-H stretching, CH2 bending, and ring deformations. By comparing the theoretically predicted spectrum with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy, researchers can validate the accuracy of the computational model and assign specific peaks in the experimental spectrum to particular molecular vibrations. researchgate.net This comparison is crucial for confirming the presence of specific conformers in a real sample.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions in Condensed Phases

While DFT calculations provide insight into static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. utupub.fifrontiersin.org MD simulations model the motions and interactions of atoms and molecules, providing a detailed picture of the liquid state.

In an ionic liquid, cations and anions are not randomly distributed but exhibit a distinct local structure. MD simulations can characterize the solvation shell around the this compound cation, revealing how the anions and other cations are arranged around it. This is often visualized using a radial distribution function (RDF), which describes the probability of finding another particle at a certain distance from the central ion.

Simulations also provide insight into the nature of ion-pair interactions . These can range from direct "contact ion pairs" (CIPs), where the cation and anion are in direct contact, to "solvent-separated ion pairs" (SSIPs), where one or more solvent molecules are located between the ions. mdpi.com The balance between these configurations is critical for determining the physical properties of the ionic liquid, such as its viscosity and conductivity. The size and shape of the cyclohexyl and butyl groups on the cation would play a significant role in dictating the preferred ion-pairing arrangements.

MD simulations can be used to predict dynamic or transport properties, such as diffusion and viscosity.

Diffusion Coefficient: This property describes the rate at which particles move through the liquid due to random thermal motion. In MD simulations, the self-diffusion coefficient is typically calculated from the mean-squared displacement (MSD) of the ions over time. The simulations can qualitatively show how factors like temperature, the presence of co-solvents (like water), and the nature of the anion affect the mobility of the this compound cation. researchgate.nettudelft.nlnih.gov For instance, simulations would likely show that the cation's diffusion is slower than that of smaller anions and is highly dependent on the formation and breakup of ion clusters.

Viscosity: This is a measure of a fluid's resistance to flow. Computationally, viscosity can be predicted using non-equilibrium MD simulations or via Green-Kubo relations from equilibrium simulations. These predictions can qualitatively explain how the intricate network of interactions between the bulky this compound cations and their counter-anions leads to a certain level of fluid viscosity. The shape and flexibility of the cyclohexyl group, compared to a simpler alkyl chain, would be expected to influence intermolecular entanglement and thus impact the predicted viscosity.

Quantum Chemical Topology (QCT) for Bonding Analysis and Intermolecular Interactions

Quantum Chemical Topology (QCT) offers a powerful theoretical framework for analyzing the chemical bonding and non-covalent interactions within a molecular system, such as this compound, by partitioning the electron density into atomic basins. researchgate.net This approach, rooted in the Quantum Theory of Atoms in Molecules (QTAIM), allows for a detailed characterization of atomic and molecular interactions based on the topology of the electron density scalar field. sciencesconf.org

The analysis begins with the identification of critical points in the electron density, where the gradient of the density is zero. These points are classified by their rank and signature, which determine the nature of the topological feature. For this compound, a QCT analysis would be expected to reveal several key features:

(3, -1) Bond Critical Points (BCPs): The presence of a BCP between two nuclei signifies the existence of a chemical bond. The properties of the electron density at these points, such as its magnitude (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), provide quantitative insights into the nature of the bond. For the covalent bonds within the butyl, cyclohexyl, and pyrrolidinium rings of the cation (e.g., C-C, C-N, C-H bonds), the electron density at the BCP is expected to be relatively high with a negative Laplacian, indicative of a shared-shell interaction.

Ionic Interactions: The interaction between the this compound cation and its corresponding anion is primarily electrostatic. A QCT analysis would characterize this by a low electron density and a positive Laplacian at the BCP between the interacting atoms of the cation and anion, which is typical for closed-shell ionic interactions.

Intramolecular and Intermolecular van der Waals Interactions: QCT can also identify weaker non-covalent interactions, such as van der Waals forces, which are crucial for understanding the conformational preferences and packing of the ions in a condensed phase. These interactions would be characterized by very low electron densities and small positive Laplacians at the corresponding BCPs. For instance, interactions between the hydrogen atoms of the butyl or cyclohexyl chains and neighboring atoms would fall into this category.

A hypothetical summary of expected QCT parameters for different types of interactions in this compound is presented in the table below. The values are illustrative and based on typical ranges observed for similar organic and ionic compounds.

| Interaction Type | Expected Electron Density (ρ(r)) at BCP (a.u.) | Expected Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.) | Interpretation |

|---|---|---|---|

| C-C (covalent) | 0.20 - 0.30 | -0.5 to -1.0 | Shared-shell interaction, covalent bond |

| C-N (covalent) | 0.25 - 0.35 | -0.8 to -1.5 | Shared-shell interaction, polar covalent bond |

| C-H (covalent) | 0.20 - 0.28 | -0.6 to -1.2 | Shared-shell interaction, covalent bond |

| Cation-Anion (ionic) | 0.01 - 0.05 | +0.05 to +0.20 | Closed-shell interaction, ionic bond |

| H···H (van der Waals) | < 0.01 | +0.01 to +0.05 | Closed-shell interaction, non-covalent |

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry provides indispensable tools for predicting the spectroscopic signatures of molecules like this compound, which can aid in their identification and structural elucidation. Density Functional Theory (DFT) is a widely used method for this purpose, often providing a good balance between accuracy and computational cost. nih.gov

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectra (Infrared and Raman) can be calculated by performing a frequency analysis on the optimized geometry of the molecule. The Becke-3-Lee-Yang-Parr (B3LYP) functional combined with a basis set such as 6-31++G(d,p) is a common choice for such calculations on organic molecules and ionic liquids. nih.gov

The predicted vibrational frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes would include:

C-H stretching vibrations of the butyl, cyclohexyl, and pyrrolidinium moieties, typically in the 2800-3100 cm⁻¹ region.

CH₂ scissoring and twisting modes around 1400-1500 cm⁻¹.

C-C and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Ring deformation modes of the pyrrolidinium and cyclohexyl rings.

It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A direct comparison with experimental spectra would be crucial for validating the computational model and assigning the observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts (¹H and ¹³C) is another key application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate NMR shielding tensors, from which the chemical shifts can be derived. nih.gov

The predicted chemical shifts are highly sensitive to the molecular conformation. For a flexible molecule like this compound, it is often necessary to calculate the chemical shifts for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a more accurate prediction. researchgate.net

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. These values are illustrative and would need to be referenced against an internal standard (e.g., TMS) in a real-world scenario.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidinium Ring CH₂ (adjacent to N⁺) | 3.2 - 3.6 | 60 - 70 |

| Pyrrolidinium Ring CH₂ (beta to N⁺) | 2.0 - 2.4 | 20 - 30 |

| Cyclohexyl CH (methine) | 1.8 - 2.2 | 35 - 45 |

| Cyclohexyl CH₂ | 1.2 - 1.9 | 25 - 35 |

| Butyl N-CH₂ | 3.0 - 3.4 | 55 - 65 |

| Butyl -CH₂-CH₂-CH₃ | 1.2 - 1.8 | 20 - 30 |

| Butyl -CH₃ | 0.8 - 1.1 | 10 - 15 |

The comparison of these predicted spectroscopic signatures with experimental data is essential. Discrepancies between computed and experimental spectra can arise from several factors, including the choice of computational method and basis set, the influence of the counter-ion, and solvent effects, which are not always fully captured in gas-phase calculations. mdpi.com Therefore, a combined experimental and computational approach is often the most powerful strategy for the comprehensive characterization of new chemical compounds.

Mechanistic Studies of Chemical Reactions Catalyzed or Mediated by 1 Butyl 1 Cyclohexylpyrrolidin 1 Ium

Investigation of Reaction Pathways via Kinetic Studies and Intermediate Isolation

No specific kinetic studies or reports on the isolation of reaction intermediates for reactions involving 1-Butyl-1-cyclohexylpyrrolidin-1-ium were identified in the available literature. The determination of reaction orders, rate constants, and the trapping of transient species are fundamental to understanding reaction mechanisms; however, such data for this particular compound is not available.

Elucidation of Catalytic Cycles and Rate-Determining Steps

Similarly, there is a lack of elucidated catalytic cycles where this compound acts as the primary catalyst. Consequently, information regarding the rate-determining steps of any such hypothetical cycles is also unavailable. Understanding the catalytic loop, including the regeneration of the catalyst and the turnover-limiting step, is crucial for optimizing reaction conditions and catalyst efficiency.

Role of this compound as a Phase-Transfer Catalyst or Organocatalyst

While quaternary ammonium (B1175870) salts are well-known for their application as phase-transfer catalysts (PTCs), facilitating the transfer of reactants between immiscible phases, specific studies detailing the efficiency, scope, and mechanism of this compound in this role are not present in the surveyed literature. Likewise, its potential as an organocatalyst, where the cation itself might participate in bond activation or stabilization of transition states, has not been explored in published research.

Stereoselectivity and Enantiocontrol in Transformations Facilitated by this compound

There is no available data or research on the application of this compound in stereoselective or enantiocontrolled reactions. The design of chiral variants of quaternary ammonium salts is a common strategy for achieving enantioselectivity in various transformations. However, for the achiral this compound, and even for potential chiral analogues, no studies on its ability to induce stereoselectivity have been reported.

Applications of 1 Butyl 1 Cyclohexylpyrrolidin 1 Ium in Organic Synthesis and Materials Science

Catalytic Applications in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Pyrrolidinium-based ionic liquids can act as catalysts or catalyst supports in a variety of organic reactions. Their ability to stabilize charged intermediates and reagents makes them suitable for promoting reactions that involve ionic transition states.

The non-coordinating yet polar nature of pyrrolidinium (B1226570) cations can facilitate several key organic transformations. In alkylation reactions , 1-Butyl-1-cyclohexylpyrrolidin-1-ium could serve as a solvent or co-catalyst, promoting the formation of a carbocation intermediate in SN1-type reactions. Its ionic environment can stabilize the resulting carbocation, potentially leading to higher yields and selectivities.

For cyclization reactions , this ionic liquid could act as a template or a medium that favors the pre-organization of substrates into a conformation suitable for ring closure. This is particularly relevant for intramolecular reactions where the formation of cyclic products is desired.

Illustrative Data on Catalytic Performance (Hypothetical)

| Reaction Type | Substrate | Product | Catalyst System | Yield (%) |

|---|---|---|---|---|

| Alkylation | Toluene | Benzyl chloride | This compound [AlCl4] | 85 |

| Cyclization | Geraniol | alpha-Terpineol | This compound [HSO4] | 70 |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available.

One of the significant advantages of ionic liquids is their potential to bridge the gap between homogeneous and heterogeneous catalysis. When used as a solvent for a dissolved catalyst, the system operates under homogeneous catalysis , benefiting from high reaction rates and selectivity.

However, many ionic liquids, likely including this compound, are immiscible with common organic solvents. This property allows for the easy separation of the product from the catalyst-ionic liquid phase by simple decantation, mimicking a key advantage of heterogeneous catalysis . Furthermore, the ionic liquid containing the catalyst can often be recycled and reused, which is both economically and environmentally beneficial. The catalyst can also be immobilized on a solid support that is coated with the ionic liquid, creating a supported ionic liquid phase (SILP) catalyst, a true heterogeneous system.

Function as an Electrolyte or Reaction Medium in Electrosynthesis

Ionic liquids are excellent candidates for use as electrolytes in electrochemical applications due to their high ionic conductivity, wide electrochemical window, and good thermal stability. nih.gov this compound, with its pyrrolidinium cation, is expected to possess these properties. nih.gov

In electrosynthesis , this compound could serve as the supporting electrolyte, providing a conductive medium for the electrochemical transformation of organic substrates. The wide electrochemical window of pyrrolidinium-based ionic liquids allows for the oxidation or reduction of a broad range of functional groups without decomposition of the electrolyte itself. nih.gov The cation can also play a role in stabilizing radical anion intermediates formed during cathodic reduction processes. nih.gov

Potential Electrochemical Applications (Hypothetical)

| Electrochemical Process | Substrate | Product | Role of this compound |

|---|---|---|---|

| Kolbe Electrolysis | Acetic Acid | Ethane | Supporting Electrolyte |

| Electro-reduction | Nitrobenzene | Aniline | Electrolyte and Stabilizer of Intermediates |

This table presents hypothetical applications as specific data for this compound is not available.

Incorporation into Advanced Functional Materials

The unique properties of ionic liquids make them attractive building blocks for the creation of advanced functional materials.

This compound could be incorporated into polymeric materials in several ways. It could be used as a plasticizer for certain polymers, enhancing their flexibility and ionic conductivity. More advanced applications could involve the polymerization of a pyrrolidinium-based monomer to create a poly(ionic liquid). These materials can be used as solid-state electrolytes in batteries and fuel cells, or as antistatic coatings.

In the context of ion-exchange resins , the pyrrolidinium cation could be immobilized onto a polymer backbone. The resulting material would function as an anion-exchange resin, capable of capturing and exchanging anions from a solution. The specific binding properties would be influenced by the nature of the polymer support and the counter-ion associated with the immobilized pyrrolidinium group.

Porous organic frameworks (POFs) and metal-organic frameworks (MOFs) are materials characterized by a high surface area and tunable porosity. Ionic liquids can be used as templates or solvents in the synthesis of these materials, influencing their structure and properties.

Furthermore, this compound could be incorporated into the pores of these frameworks post-synthetically. The resulting "ionic liquid@POF" or "ionic liquid@MOF" hybrid materials could exhibit enhanced catalytic activity, as the framework would provide a high surface area for the reaction, while the ionic liquid would provide the catalytic or stabilizing environment. These materials could also be used for gas separation and storage, where the ionic liquid within the pores selectively interacts with certain gas molecules.

Role in Supramolecular Assembly and Self-Organizing Systems

Following a comprehensive review of available scientific literature, no specific research findings or detailed data were identified regarding the role of this compound in supramolecular assembly and self-organizing systems. The current body of research accessible through targeted searches does not provide specific examples or quantitative data on how this particular ionic liquid participates in the formation of larger, ordered structures through non-covalent interactions.

Ionic liquids, as a class of compounds, are known to participate in supramolecular chemistry. The structure of the cation, including the nature of the alkyl and cyclic substituents, can significantly influence the self-assembly behavior of ionic liquids in solution. osti.govrsc.org Factors such as the bulkiness of the cyclohexyl group and the flexibility of the butyl chain in the this compound cation would theoretically impact its ability to form aggregates like micelles or liquid crystals. researchgate.net The interplay of electrostatic and van der Waals forces, driven by the specific geometry of the cation and its interaction with the corresponding anion and solvent, governs the formation of such supramolecular architectures. osti.gov

However, without specific studies on this compound, any discussion of its role remains speculative. Research on other pyrrolidinium-based ionic liquids has demonstrated their potential in various applications, but this cannot be directly extrapolated to the compound without dedicated experimental evidence. alfa-chemistry.comnih.gov

Due to the absence of specific research data, a data table on the supramolecular assembly of this compound cannot be generated at this time. Further experimental investigation is required to elucidate the specific behaviors and potential applications of this compound in the field of supramolecular and materials science.

Chemical Degradation Pathways and Stability Assessment of 1 Butyl 1 Cyclohexylpyrrolidin 1 Ium

Thermal Decomposition Mechanisms and Products (e.g., Hofmann Elimination)

The thermal stability of pyrrolidinium-based ionic liquids is a key property, and their decomposition often proceeds through established chemical reactions, most notably the Hofmann elimination. acs.orgmdpi.comresearchgate.net This reaction is a characteristic degradation pathway for quaternary ammonium (B1175870) hydroxides when heated, leading to the formation of an alkene, a tertiary amine, and water. mdpi.comnih.gov

For 1-Butyl-1-cyclohexylpyrrolidin-1-ium, the Hofmann elimination would be initiated by a hydroxide (B78521) ion abstracting a proton from a β-carbon position on either the butyl or the cyclohexyl substituent. The bulky nature of the 1-cyclohexylpyrrolidin-1-ium leaving group generally favors the formation of the least substituted alkene, a principle known as the Hofmann rule. mdpi.comnih.gov

Therefore, two primary Hofmann elimination pathways are conceivable:

Pathway A: Proton abstraction from the butyl group. This would lead to the formation of butene (predominantly 1-butene (B85601) as the Hofmann product), 1-cyclohexylpyrrolidine (B1197750) , and water.

Pathway B: Proton abstraction from the cyclohexyl group. This would result in the formation of cyclohexene (B86901) , 1-butylpyrrolidine , and water.

The relative prevalence of these pathways would depend on the steric accessibility of the β-hydrogens on the butyl versus the cyclohexyl group. Studies on asymmetric quaternary ammonium salts suggest that the least sterically hindered proton is preferentially removed. rsc.org

Beyond Hofmann elimination, other thermal degradation mechanisms for pyrrolidinium (B1226570) salts can include nucleophilic substitution reactions (SN2), where an anion attacks one of the alkyl groups, leading to the formation of a tertiary amine and an alkyl-anion product. The specific decomposition products will be highly dependent on the nature of the counter-anion present with the this compound cation.

Table 1: Potential Thermal Decomposition Products of this compound via Hofmann Elimination

| Reactant | Decomposition Pathway | Alkene Product | Tertiary Amine Product |

| This compound Hydroxide | Hofmann Elimination (via Butyl group) | Butene | 1-Cyclohexylpyrrolidine |

| This compound Hydroxide | Hofmann Elimination (via Cyclohexyl group) | Cyclohexene | 1-Butylpyrrolidine |

Hydrolytic Stability under Various pH Conditions and Kinetics

The hydrolytic stability of quaternary ammonium compounds can be significantly influenced by the pH of the aqueous environment. rsc.orgnih.gov While the C-N bonds in the pyrrolidinium ring and the bonds to the alkyl and cycloalkyl substituents are generally stable, extreme pH conditions can promote degradation.

Under strongly alkaline conditions, the primary degradation pathway is expected to be the Hofmann elimination, as discussed in the thermal decomposition section. The concentration of hydroxide ions directly influences the rate of this E2 reaction. Therefore, the degradation of this compound is expected to accelerate with increasing pH. The kinetics of this degradation would likely follow a second-order rate law, being dependent on the concentrations of both the pyrrolidinium cation and the hydroxide ion.

Under acidic to neutral pH conditions, this compound is anticipated to exhibit greater stability. The absence of a significant concentration of strong bases like hydroxide ions minimizes the likelihood of Hofmann elimination. However, under very strong acidic conditions and elevated temperatures, acid-catalyzed hydrolysis of the C-N bonds could potentially occur, although this is generally a less favored pathway for quaternary ammonium salts with stable alkyl and cycloalkyl groups.

Table 2: Expected Relative Stability of this compound at Different pH Conditions

| pH Range | Expected Stability | Predominant Degradation Pathway |

| Acidic (pH < 7) | High | Minimal degradation |

| Neutral (pH ≈ 7) | Very High | Negligible degradation |

| Alkaline (pH > 7) | Decreasing with increasing pH | Hofmann Elimination |

Oxidative and Reductive Degradation Processes

Oxidative Degradation:

Saturated N-heterocycles can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or under conditions that promote the formation of reactive oxygen species. rsc.orgacs.orgnih.gov The likely sites of oxidative attack on the this compound cation are the C-H bonds adjacent to the nitrogen atom (α-positions) in the pyrrolidinium ring, as well as the C-H bonds on the butyl and cyclohexyl chains.

Oxidation can proceed via radical mechanisms, where a hydrogen atom is abstracted to form a carbon-centered radical. This radical can then react with oxygen to form a peroxy radical, which can subsequently lead to the formation of various oxygenated products, including alcohols, ketones, and carboxylic acids, potentially accompanied by ring-opening of the pyrrolidinium core. The presence of transition metal ions can catalyze such oxidative processes.

Reductive Degradation:

The reductive stability of pyrrolidinium cations is a critical factor in their application in electrochemical devices like batteries. mdpi.com Generally, the reduction of N,N-dialkylpyrrolidinium cations is a challenging process due to the stability of the saturated heterocyclic ring. However, under strong reducing conditions, such as in the presence of highly reactive metals or at very negative electrochemical potentials, degradation can occur.

The proposed mechanism for the reductive decomposition of similar pyrrolidinium cations involves the formation of radical intermediates. For this compound, this could involve the cleavage of the C-N bonds, leading to the formation of various radical species and neutral molecules. For example, the reduction could lead to the formation of butyl or cyclohexyl radicals and the corresponding tertiary amine.

Strategies for Enhancing Chemical Stability of this compound

Several strategies can be employed to enhance the chemical stability of this compound, targeting the different degradation pathways.

Steric Hindrance: Introducing bulky substituents on the pyrrolidinium ring, particularly at positions that could influence the approach of nucleophiles or radicals, can sterically hinder degradation reactions. For instance, strategic placement of bulky groups could increase the activation energy for Hofmann elimination or oxidative attack.

Modification of Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the substituents could modulate the electron density around the pyrrolidinium ring and influence its reactivity. However, this approach needs careful consideration to not adversely affect other desired properties of the compound.

Anion Selection: As the anion can play a significant role in both thermal and photochemical stability, selecting a non-nucleophilic and photochemically inert anion is crucial. Anions that are poor bases will reduce the rate of Hofmann elimination.

Use of Stabilizers/Additives: The addition of antioxidants can mitigate oxidative degradation by scavenging free radicals. Similarly, the inclusion of UV absorbers or quenchers can prevent photochemical degradation initiated by light-sensitive impurities or anions.

Control of Environmental Conditions: Maintaining a neutral pH and avoiding exposure to high temperatures and strong UV radiation are practical measures to minimize hydrolytic, thermal, and photochemical degradation. Operating in an inert atmosphere can prevent oxidative degradation.

By implementing these strategies, the chemical stability of this compound can be significantly improved, extending its functional lifetime in various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.